Cas no 656304-26-6 (3-(2,4-Difluorophenyl)phenol)
3-(2,4-Difluorophenyl)phenol Chemical and Physical Properties
Names and Identifiers
-
- 3-(2,4-Difluorophenyl)phenol
- SCHEMBL412531
- CHEMBL124348
- 656304-26-6
- AKOS017550281
- CS-0209661
- MFCD16484308
- 2',4'-DIFLUORO-[1,1'-BIPHENYL]-3-OL
- [1,1'-Biphenyl]-3-ol, 2',4'-difluoro-
- BS-32677
- DTXSID00463353
- 2',4'-Difluoro[1,1'-biphenyl]-3-ol
-
- MDL: MFCD16484308
- Inchi: 1S/C12H8F2O/c13-9-4-5-11(12(14)7-9)8-2-1-3-10(15)6-8/h1-7,15H
- InChI Key: OGHWKVLBGYXORE-UHFFFAOYSA-N
- SMILES: FC1C=C(C=CC=1C1C=CC=C(C=1)O)F
Computed Properties
- Exact Mass: 206.05432120Da
- Monoisotopic Mass: 206.05432120Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 210
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.4
- Topological Polar Surface Area: 20.2Ų
3-(2,4-Difluorophenyl)phenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D451548-100mg |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 100mg |
$133.00 | 2023-05-18 | ||
| TRC | D451548-250mg |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 250mg |
$259.00 | 2023-05-18 | ||
| TRC | D451548-500mg |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 500mg |
$391.00 | 2023-05-18 | ||
| TRC | D451548-1g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 1g |
$552.00 | 2023-05-18 | ||
| abcr | AB318735-1 g |
3-(2,4-Difluorophenyl)phenol, 95%; . |
656304-26-6 | 95% | 1g |
€358.00 | 2022-08-31 | |
| A2B Chem LLC | AI54531-1g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 98% | 1g |
$228.00 | 2024-04-19 | |
| A2B Chem LLC | AI54531-5g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 98% | 5g |
$880.00 | 2024-04-19 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280331-1g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 98% | 1g |
¥2872.00 | 2024-05-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1280331-5g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 98% | 5g |
¥12333.00 | 2024-05-05 | |
| Crysdot LLC | CD12046066-5g |
3-(2,4-Difluorophenyl)phenol |
656304-26-6 | 95+% | 5g |
$752 | 2024-07-24 |
3-(2,4-Difluorophenyl)phenol Suppliers
3-(2,4-Difluorophenyl)phenol Related Literature
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
Additional information on 3-(2,4-Difluorophenyl)phenol
3-(2,4-Difluorophenyl)phenol (CAS No. 656304-26-6): Properties, Applications, and Market Insights
3-(2,4-Difluorophenyl)phenol (CAS No. 656304-26-6) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This fluorinated phenol derivative exhibits unique chemical properties due to its molecular structure, featuring a phenol group substituted with a 2,4-difluorophenyl moiety. The presence of fluorine atoms enhances its electronic characteristics, making it valuable for various synthetic applications.
The compound's molecular formula C12H8F2O and molecular weight of 206.19 g/mol position it as an important intermediate in medicinal chemistry. Researchers particularly value its role in developing selective enzyme inhibitors and bioactive molecules, especially in the context of recent drug discovery trends focusing on fluorinated compounds. The fluorine substitution pattern in 3-(2,4-Difluorophenyl)phenol contributes to enhanced metabolic stability and membrane permeability, properties highly sought after in modern pharmaceutical design.
In material science applications, 3-(2,4-Difluorophenyl)phenol serves as a building block for advanced polymers with improved thermal stability and chemical resistance. Its incorporation into polymer backbones can significantly alter material properties, making it relevant for developing specialty coatings and high-performance plastics. The compound's aromatic fluorine content has shown promise in creating materials with unique electronic characteristics for optoelectronic applications.
The synthesis of 3-(2,4-Difluorophenyl)phenol typically involves palladium-catalyzed cross-coupling reactions, a topic of considerable interest in current organic chemistry research. Recent advancements in green chemistry approaches have focused on optimizing these synthetic routes to improve yields and reduce environmental impact. The compound's purity and characterization are typically verified through HPLC analysis, mass spectrometry, and NMR spectroscopy, with particular attention to the fluorine NMR signals.
Market analysis indicates growing demand for 3-(2,4-Difluorophenyl)phenol in the pharmaceutical sector, particularly for developing new classes of antimicrobial agents and CNS-targeting drugs. The global market for fluorinated pharmaceutical intermediates is projected to expand significantly, driven by increased research into fluorine-containing therapeutics. Quality standards for this compound typically require >98% purity for most research applications, with specialized grades available for specific uses.
From a regulatory perspective, 3-(2,4-Difluorophenyl)phenol is not currently classified under restricted substance lists, but proper handling procedures should always be followed in laboratory settings. Storage recommendations generally suggest keeping the compound in amber glass containers under inert atmosphere at controlled temperatures to maintain stability. Researchers working with this material should consult the latest safety data sheets for specific handling guidelines.
Recent patent literature reveals innovative applications of 3-(2,4-Difluorophenyl)phenol in developing novel photovoltaic materials and organic semiconductors. The compound's electronic properties make it particularly interesting for next-generation organic light-emitting diodes (OLEDs) and other electronic devices. This aligns with current industry trends toward more efficient and sustainable electronic materials.
Analytical challenges associated with 3-(2,4-Difluorophenyl)phenol include its separation from similar fluorinated compounds in complex mixtures. Advanced chromatographic techniques, particularly UHPLC methods with specialized columns, have shown excellent resolution for this application. The compound's UV absorption characteristics also facilitate its detection and quantification in various matrices.
In conclusion, 3-(2,4-Difluorophenyl)phenol (CAS No. 656304-26-6) represents a versatile chemical building block with growing importance across multiple scientific disciplines. Its unique combination of fluorine substitution and phenolic functionality continues to inspire innovative applications in pharmaceuticals, materials science, and specialty chemicals. As research into fluorinated compounds expands, the significance of this intermediate is likely to increase further in coming years.
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